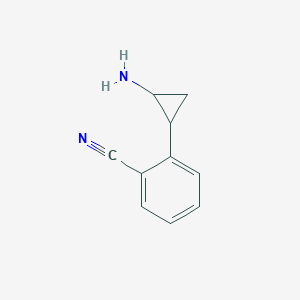
tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. One common method involves the use of palladium-catalyzed synthesis, where tert-butyl carbamate is reacted with a pyrrolidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications but with different reactivity and properties.
tert-Butyl (pyrrolidin-3-yl)methylcarbamate: Another related compound with distinct chemical properties and applications.
The uniqueness of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
Clé InChI |
IBIYBQSFAAAGKD-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H]1CCNC1 |
SMILES canonique |
CC(C)(C)OC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)



![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)







